Ro24-7429

Description

Ro 24-7429 is under investigation in clinical trial NCT00002314 (A Study of Ro 24-7429 in Patients With Hiv-related Kaposi's Sarcoma).

RO-24-7429 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

blocks the action of the HIV tat protein; an analog of Ro 5-3335; Proc Natl Acad Sci U S A 1993 Jul 15; 90(14):6395-9

Propriétés

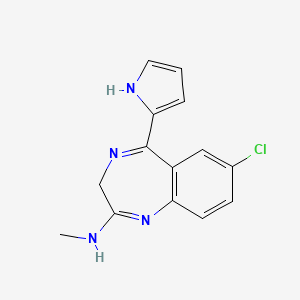

IUPAC Name |

7-chloro-N-methyl-5-(1H-pyrrol-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4/c1-16-13-8-18-14(12-3-2-6-17-12)10-7-9(15)4-5-11(10)19-13/h2-7,17H,8H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAKQIXYSHIHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161021 | |

| Record name | Ro 24-7429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139339-45-0 | |

| Record name | Ro 24-7429 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139339450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 24-7429 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ro 24-7429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-24-7429 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLW2GKK8LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ro24-7429: A Dual-Mechanism Agent Targeting HIV-1 Tat and RUNX1

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro24-7429 is a benzodiazepine analog that has garnered significant interest for its dual mechanism of action, initially developed as an antagonist of the HIV-1 trans-activator of transcription (Tat) protein and later identified as a potent inhibitor of the Runt-related transcription factor 1 (RUNX1). While clinical trials demonstrated a lack of antiviral efficacy for HIV-1, its role as a RUNX1 inhibitor has opened new avenues for its therapeutic potential in a range of pathologies, including pulmonary fibrosis, aberrant angiogenesis, and inflammatory conditions. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and development.

Core Mechanism of Action

This compound exhibits two distinct molecular mechanisms of action, each targeting a key transcription factor involved in disease pathogenesis.

Inhibition of HIV-1 Tat-Mediated Transcription

This compound was originally designed to inhibit the replication of HIV-1 by targeting the viral Tat protein. Tat is essential for viral gene expression, functioning by binding to the trans-activation response (TAR) element, an RNA hairpin structure located at the 5' end of all nascent viral transcripts. This interaction recruits cellular factors, including the positive transcription elongation factor b (P-TEFb), to the viral long terminal repeat (LTR) promoter, leading to efficient transcriptional elongation.

This compound acts as a non-competitive inhibitor of Tat function. It does not directly bind to Tat or the TAR element but is thought to interact with a cellular co-factor essential for the Tat-TAR interaction. This interference predominantly inhibits the initiation of transcription from the viral promoter, with a measurable effect on elongation as well.[1][2] This mechanism suggests that this compound disrupts the formation of a productive transcription complex at the HIV-1 LTR.

Inhibition of Runt-Related Transcription Factor 1 (RUNX1)

More recently, this compound has been identified as a potent inhibitor of RUNX1, a master regulator of hematopoiesis and a key player in various cellular processes, including cell proliferation, differentiation, and angiogenesis.[3] RUNX1 exerts its effects by binding to specific DNA sequences and recruiting co-activators or co-repressors to regulate target gene expression.

The precise mechanism of this compound-mediated RUNX1 inhibition is still under investigation, but it is believed to interfere with the transcriptional activity of RUNX1. This can occur through various means, such as preventing its binding to DNA, disrupting its interaction with essential co-factors, or promoting its degradation. As a consequence of RUNX1 inhibition, this compound has been shown to exert anti-fibrotic, anti-inflammatory, and anti-angiogenic effects.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Type | Endpoint | Concentration/Dose | Result | Reference |

| HIV-1 Replication | Various cell lines, PBLs, Macrophages | Inhibition of viral replication | IC90 = 1-3 µM | Broad activity against several HIV-1 strains | [6] |

| Cell Proliferation | A549 and HLF cells | Inhibition of proliferation | 50-200 µM | Strong, dose-dependent inhibition | [3] |

| Apoptosis | Cultured PBMCs | Induction of apoptosis | 0.1-5 µM | Dose-dependent increase in apoptosis | [3] |

| Cell Migration and Proliferation | Human Retinal Endothelial Cells (HRECs) | Inhibition of migration and proliferation | Not specified | Significant reduction | [4] |

| EndoMT | Human Retinal Endothelial Cells (HRECs) | Mitigation of TNFα-induced EndoMT | Not specified | Significant reduction in mesenchymal markers | [7] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Endpoint | Dosing Regimen | Result | Reference |

| Bleomycin-induced pulmonary fibrosis | Mouse | Amelioration of lung fibrosis and inflammation | 17.5-70 mg/kg; i.p.; daily; for 14 or 21 days | Robustly ameliorated lung fibrosis and inflammation | [3] |

| Laser-induced choroidal neovascularization and VEGF overexpression | Mouse | Inhibition of pathologic retinal neovascularization | Intraperitoneal injections | Dose-dependent reduction in leakage severity | [8] |

Table 3: Clinical Trial Data (ACTG 213) in HIV-infected Patients

| Parameter | This compound (75, 150, or 300 mg/day) | Nucleoside Analogue (Zidovudine or Didanosine) | P-value | Reference |

| Change in CD4 cell count at week 8 | Decrease of 27 cells/mm³ | Increase of 28 cells/mm³ | < .001 | [9] |

| Change in serum HIV p24 antigen at week 8 | Increase of 41 pg/mL | Decrease of 111 pg/mL | .007 | [9] |

| Change in infectious PBMCs (log10) | 0.02 reduction | 0.66 reduction | .02 | [9] |

| Primary Adverse Effect | Rash (led to discontinuation in 6/71 patients) | Not specified | - | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Tat-Dependent Transactivation Assay

This assay is used to screen for inhibitors of HIV-1 Tat function.

Protocol:

-

Cell Culture: HeLa cells are stably transfected with a plasmid expressing the HIV-1 Tat protein.

-

Reporter Plasmid: A reporter plasmid containing a reporter gene (e.g., Luciferase or Green Fluorescent Protein - GFP) under the control of the HIV-1 LTR promoter is transiently transfected into the Tat-expressing HeLa cells.

-

Compound Treatment: The transfected cells are treated with various concentrations of this compound or a vehicle control.

-

Incubation: Cells are incubated for 24-48 hours to allow for reporter gene expression.

-

Quantification:

-

For Luciferase: Cells are lysed, and luciferase activity is measured using a luminometer.

-

For GFP: GFP fluorescence is quantified using a fluorescence microscope or a flow cytometer.

-

-

Data Analysis: The inhibition of Tat-dependent transactivation is calculated as the percentage reduction in reporter gene expression in compound-treated cells compared to vehicle-treated cells.

Nuclear Run-On Assay for HIV-1 Transcription

This assay measures the rate of transcription initiation and elongation from the HIV-1 promoter.

Protocol:

-

Cell Culture and Treatment: HIV-1 infected cells (e.g., chronically infected T-cell line) are treated with this compound or a vehicle control.

-

Nuclei Isolation: Cells are harvested, and nuclei are isolated by dounce homogenization in a hypotonic buffer.

-

In Vitro Transcription: Isolated nuclei are incubated in a transcription buffer containing ribonucleotides, including a labeled nucleotide (e.g., [α-³²P]UTP or Br-UTP).

-

RNA Isolation: The in vitro transcribed, labeled RNA is isolated using a standard RNA extraction method.

-

Hybridization: The labeled RNA is hybridized to a membrane containing immobilized DNA probes specific for different regions of the HIV-1 genome (e.g., 5' LTR, gag, pol, env).

-

Detection: The amount of labeled RNA hybridized to each probe is quantified using autoradiography or phosphorimaging.

-

Data Analysis: The relative transcription rate at different regions of the viral genome is determined by the signal intensity of the hybridized probes.

In Vitro Scratch Wound Healing Assay

This assay assesses the effect of this compound on cell migration.

Protocol:

-

Cell Culture: A confluent monolayer of cells (e.g., Human Retinal Endothelial Cells - HRECs) is prepared in a multi-well plate.

-

Wound Creation: A sterile pipette tip or a specialized wound-making tool is used to create a uniform scratch or "wound" in the cell monolayer.

-

Compound Treatment: The cells are washed to remove debris and then incubated with media containing various concentrations of this compound or a vehicle control.

-

Image Acquisition: Images of the wound are captured at time 0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours using a microscope with a camera.

-

Data Analysis: The area of the wound is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the percentage of the initial wound area that has been repopulated by migrating cells over time.

Western Blot for RUNX1 and Downstream Targets

This technique is used to quantify the protein levels of RUNX1 and its downstream targets.

Protocol:

-

Cell Culture and Treatment: Cells are treated with this compound or a vehicle control for a specified period.

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-RUNX1, anti-α-SMA, anti-vimentin).

-

The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software. Protein levels are normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

Caption: Inhibition of HIV-1 Tat-mediated transcription by this compound.

Caption: Proposed mechanism of RUNX1 inhibition by this compound.

Caption: A logical workflow for investigating the effects of this compound.

Conclusion

This compound represents a fascinating case of drug repurposing, transitioning from a failed antiviral candidate to a promising therapeutic agent for a variety of diseases characterized by fibrosis, inflammation, and angiogenesis. Its dual mechanism of action, targeting both the HIV-1 Tat protein and the cellular transcription factor RUNX1, provides a rich area for further investigation. This technical guide offers a comprehensive resource for researchers to understand the core mechanisms of this compound, providing a foundation for future studies aimed at harnessing its full therapeutic potential. The detailed experimental protocols and visual representations of its signaling pathways are intended to facilitate the design and execution of new research endeavors in this exciting field.

References

- 1. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 2. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. moodle2.units.it [moodle2.units.it]

- 4. researchgate.net [researchgate.net]

- 5. Wound healing assay | Abcam [abcam.com]

- 6. Microinjection of Xenopus Laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera [jove.com]

- 8. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bleomycin induced mouse pulmonary fibrosis model [bio-protocol.org]

Ro24-7429 as a RUNX1 Inhibitor: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Runt-related transcription factor 1 (RUNX1) is a critical regulator of gene expression involved in fundamental biological processes, including hematopoiesis and cell differentiation. Dysregulation of RUNX1 activity is implicated in various pathologies, such as cancer and fibrotic diseases. Ro24-7429, a small molecule initially developed as an antagonist of the HIV-1 Tat protein, has emerged as a potent inhibitor of RUNX1.[1][2] This technical guide provides a comprehensive overview of this compound as a RUNX1 inhibitor, consolidating key quantitative data, detailed experimental protocols, and an exploration of the associated signaling pathways.

Mechanism of Action

This compound functions as an inhibitor of the RUNX1 transcription factor. While the precise mechanism of direct binding and the affinity (Kd) have not been extensively published, studies suggest that it may interfere with the formation of the functional RUNX1/CBFβ heterodimer, a complex essential for RUNX1's DNA binding and transcriptional activity.[3] By inhibiting RUNX1, this compound modulates the expression of a wide array of downstream target genes involved in inflammation, fibrosis, and cellular proliferation.

Experimental Protocols

This section details the methodologies for key experiments investigating the effects of this compound on RUNX1 and its downstream targets.

In Vivo: Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This model is utilized to evaluate the anti-fibrotic and anti-inflammatory efficacy of this compound.

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 1.5 U/kg to 3 U/kg body weight) is administered to induce lung injury and subsequent fibrosis. Control animals receive a saline instillation.

-

This compound Administration:

-

Preventative Regimen: this compound is administered, often via intraperitoneal (i.p.) injection, at doses ranging from 17.5 to 70 mg/kg daily or every other day.[1] Treatment typically commences one week prior to bleomycin instillation and continues for the duration of the experiment (e.g., 14 or 21 days).[1]

-

Vehicle Control: A vehicle solution (e.g., 5% DMSO/PEG-400) is administered to the control group.

-

-

Endpoint Analysis (typically at day 14 or 21 post-bleomycin):

-

Histology: Lungs are harvested, fixed in 4% paraformaldehyde, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess collagen deposition and fibrosis. The severity of fibrosis can be quantified using the Ashcroft scoring system.

-

Quantitative PCR (qPCR): RNA is extracted from lung tissue to quantify the mRNA expression levels of profibrotic and inflammatory markers.

-

Western Blotting: Protein is extracted from lung tissue to analyze the expression of key proteins.

-

In Vitro: Cellular Assays

These assays are used to study the effect of this compound on inflammation and endothelial-to-mesenchymal transition (EndoMT).

-

Cell Culture: HRECs are cultured in appropriate endothelial cell growth medium.

-

Treatment:

-

Cells are stimulated with pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) (e.g., 5 ng/mL) to induce a disease-relevant phenotype.[1]

-

This compound is co-administered at various concentrations (e.g., 75 µM) to assess its inhibitory effects.[1]

-

Treatment durations vary depending on the endpoint being measured (e.g., 48 hours for RNA analysis, 72 hours for protein analysis).[4]

-

-

Endpoint Analysis:

-

qPCR: RNA is extracted to measure the expression of RUNX1 and EndoMT markers.

-

Western Blotting: Protein lysates are analyzed for changes in the expression of RUNX1 and other relevant proteins.

-

Immunocytochemistry (ICC): Cells are fixed and stained with antibodies against RUNX1 to visualize its subcellular localization and expression levels.

-

Cell Migration Assay: A scratch wound assay is performed to assess the effect of this compound on HREC migration.

-

These cell lines are used to investigate the anti-fibrotic effects of this compound.

-

Cell Culture: A549 and HLF cells are maintained in their respective recommended culture media.

-

Treatment:

-

Cells are stimulated with Transforming Growth Factor-beta 1 (TGF-β1) to induce a fibrotic response.

-

This compound is administered at concentrations ranging from 50 to 200 µM.[1]

-

-

Endpoint Analysis:

-

qPCR and Western Blotting: Analysis of profibrotic markers such as α-smooth muscle actin (α-SMA) and fibronectin.

-

Molecular Biology Techniques

-

Quantitative PCR (qPCR) Protocol:

-

RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix and primers specific for the target genes (e.g., RUNX1, ACE2, FURIN, TNF-α, TGF-β1, α-SMA, Fibronectin) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Relative gene expression is calculated using the ΔΔCt method.

-

-

Western Blot Protocol:

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against the proteins of interest (e.g., RUNX1, α-SMA, fibronectin) overnight at 4°C. This is followed by incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Immunocytochemistry (ICC) Protocol:

-

Cell Seeding and Treatment: Cells are grown on coverslips and treated as described above.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Blocking and Antibody Incubation: Cells are blocked with a blocking solution (e.g., 5% goat serum in PBS) and then incubated with the primary antibody against RUNX1. This is followed by incubation with a fluorescently labeled secondary antibody.

-

Mounting and Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI for nuclear counterstaining and imaged using a fluorescence microscope.

-

Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

| In Vitro Studies | ||||

| Cell Line | Treatment | Target | Effect | Reference |

| Human Microvascular Endothelial Cells (HMEC-Ls) | TNF-α (5 ng/mL) + this compound | FURIN mRNA | 70% reduction | [1] |

| Human Microvascular Endothelial Cells (HMEC-Ls) | TNF-α + this compound | TNF-R1 mRNA | 60% decrease | [5] |

| Human Lung Endothelial Cells | TNF-α + this compound (75 µM) | RUNX1 mRNA | 50% reduction at 48 hours | [1] |

| Human Retinal Endothelial Cells (HRECs) | TNFα + this compound | Proliferation and Migration | Significant reduction (p < 0.05) | [4] |

| Human Retinal Endothelial Cells (HRECs) | TNFα + this compound | RUNX1 Expression (ICC) | Significant reduction (p < 0.05) | [4] |

| A549 Cells | TGF-β1 + this compound (150-200 µM) | N-cadherin up-regulation | Prevention | [1] |

| Human Retinal Endothelial Cells (HRECs) | Nanoemulsion of this compound | Proliferation and Migration | Significant reduction (P-value < 0.5) | [6] |

| In Vivo Studies (Bleomycin-Induced Lung Fibrosis in Mice) | |||

| Treatment | Target | Effect | Reference |

| This compound | FURIN protein | 70% reduction | [1] |

| This compound | Infiltration of neutrophils and macrophages | Reduced infiltration at 1 and 2 weeks | [1] |

| This compound | RUNX1 up-regulation | Significantly attenuated | [1] |

| This compound | Up-regulation of fibrosis markers | Blunted | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

RUNX1-Mediated Pro-Fibrotic and Pro-Inflammatory Signaling

This diagram depicts the central role of RUNX1 in mediating fibrotic and inflammatory responses, which are inhibited by this compound.

Caption: RUNX1 signaling in fibrosis and inflammation.

Experimental Workflow: In Vivo Bleomycin Model

This diagram outlines the typical experimental workflow for evaluating this compound in a bleomycin-induced pulmonary fibrosis mouse model.

References

- 1. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]

- 3. pnas.org [pnas.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. researchgate.net [researchgate.net]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

Ro24-7429: A Technical Guide to its Discovery, History, and Therapeutic Repurposing

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ro24-7429, a small molecule initially investigated as an HIV-1 Tat antagonist that has been repurposed as a potent inhibitor of the Runt-related transcription factor 1 (RUNX1). This document details the history of its discovery, its initial clinical evaluation, and the subsequent elucidation of its mechanism of action as a RUNX1 inhibitor. It presents a compilation of quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visualizations of the associated signaling pathways. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, molecular biology, and translational medicine, particularly those interested in the therapeutic potential of targeting the RUNX1 pathway in various diseases.

Discovery and History

This compound, a benzodiazepine derivative, was originally developed by Hoffmann-La Roche in the early 1990s as a potential antiviral agent for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. The rationale for its development was based on inhibiting the function of the HIV-1 trans-activator of transcription (Tat) protein, which is essential for viral replication[1].

Initial in vitro studies demonstrated that this compound could inhibit HIV-1 replication with a 90% inhibitory concentration (IC90) in the range of 1-3 µM in various cell lines, including peripheral blood lymphocytes and macrophages[1]. This early promise led to its advancement into clinical trials.

The AIDS Clinical Trials Group (ACTG) conducted the ACTG 213 study, a randomized clinical trial to evaluate the safety and anti-HIV activity of oral this compound[2]. However, the trial revealed that this compound, at the doses tested, showed no significant antiviral activity in HIV-infected patients[2].

For several years, research into this compound languished until its rediscovery as an inhibitor of the transcription factor RUNX1. This has led to a renewed interest in its therapeutic potential for a range of non-viral diseases, including pulmonary fibrosis, ocular neovascularization, and certain cancers[3][4][5][6].

Mechanism of Action

Initial Target: HIV-1 Tat Antagonism

The initial hypothesis for this compound's mechanism of action was the inhibition of the HIV-1 Tat protein. Tat is a regulatory protein that binds to the trans-activation response (TAR) element of the nascent viral RNA, promoting the elongation of viral transcripts by the host cell's RNA polymerase II. By antagonizing Tat, this compound was expected to suppress viral gene expression and replication[1][7][8]. However, the lack of clinical efficacy suggested a more complex mechanism or insufficient potency in vivo[2].

Repurposed Target: RUNX1 Inhibition

More recent research has identified the Runt-related transcription factor 1 (RUNX1) as a primary target of this compound[3][5][6]. RUNX1 is a master regulator of hematopoiesis and is also implicated in the development and progression of various other tissues and diseases. It functions as part of a heterodimeric complex with Core-Binding Factor Subunit Beta (CBFβ) to regulate the expression of numerous target genes.

This compound has been shown to inhibit the activity of RUNX1, although the precise molecular interaction is still under investigation. This inhibition has been demonstrated to have significant downstream effects on signaling pathways involved in fibrosis, inflammation, and angiogenesis[3][9].

Quantitative Data

The following tables summarize the key quantitative data from in vitro and clinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line/System | Parameter | Value | Reference |

| HIV-1 Replication | Various cell lines, PBLs, Macrophages | IC90 | 1 - 3 µM | [1] |

| Apoptosis Induction | Cultured PBMCs | Dose-dependent increase | 0.1 - 5 µM (3 days) | [10] |

| Lymphocyte Proliferation | Antigen-induced lymphocytes | Inhibition | 1 - 25 µM | [10] |

| Cell Proliferation | A549 and HLF cells | Strong inhibition | 50 - 200 µM (24-72 hours) | [10] |

| Cell Proliferation | A549 cells | 55% reduction at 72h | 200 µM | [9] |

| Cell Proliferation | HLF cells | 30% reduction at 72h | 50 µM | [9] |

| RUNX1 mRNA Expression | TNF-α-induced in HMEC-Ls | 50% reduction at 48h | 75 µM | [10] |

| FURIN mRNA Expression | TNF-α-induced in HMEC-Ls | 70% reduction | Not specified | [9] |

| TNF-R1 mRNA Expression | TNF-α-induced in HMEC-Ls | 60% reduction | Not specified | [9] |

Table 2: Clinical Trial Results (ACTG 213)

| Parameter | This compound Treatment Group | Nucleoside Analogue Control | p-value | Reference |

| CD4 Cell Count Change (cells/mm³ at week 8) | ||||

| 75 mg/day | -27 (average) | +28 (average) | < .001 | [2] |

| 150 mg/day | -27 (average) | +28 (average) | < .001 | [2] |

| 300 mg/day | -27 (average) | +28 (average) | < .001 | [2] |

| Serum HIV p24 Antigen Level Change (pg/mL at week 8) | ||||

| All this compound doses | +41 (average) | -111 (average) | .007 | [2] |

| Infectious PBMC Reduction (log10 at week 8) | ||||

| All this compound doses | 0.02 (mean) | 0.66 (mean) | .02 | [2] |

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg) is administered to anesthetized mice. Control animals receive sterile saline.

-

This compound Administration: this compound is typically administered via intraperitoneal (i.p.) injection. In a representative study, doses ranging from 17.5 to 70 mg/kg were given daily for 14 or 21 days[10].

-

Assessment of Fibrosis:

-

Histology: Lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

-

Biochemical Analysis: Lung tissue can be homogenized to measure collagen content (e.g., via hydroxyproline assay).

-

Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of fibrotic markers such as α-smooth muscle actin (α-SMA), collagen isoforms (e.g., Col1a1, Col3a1), and fibronectin using RT-qPCR.

-

Protein Analysis: Western blotting is used to assess the protein levels of fibrotic and epithelial markers (e.g., fibronectin, E-cadherin, N-cadherin) and RUNX1.

-

In Vitro Cell-Based Assays

-

Human Lung Fibroblasts (HLF) and A549 (human lung adenocarcinoma) cells: Maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Human Retinal Endothelial Cells (HRECs) and Human Microvascular Endothelial Cells (HMEC-Ls): Cultured in specialized endothelial cell growth medium.

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are then treated with various concentrations of this compound (e.g., 50-200 µM) for specified time periods (e.g., 24, 48, 72 hours)[10].

-

Cell proliferation is assessed using methods such as the MTT assay, CyQUANT assay, or direct cell counting.

-

Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood.

-

Cells are cultured and treated with different concentrations of this compound (e.g., 0.1-5 µM) for a defined period (e.g., 3 days)[10].

-

Apoptosis is quantified using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Cells are treated with stimuli such as TGF-β1 or TNF-α in the presence or absence of this compound.

-

RT-qPCR: RNA is extracted, reverse-transcribed to cDNA, and used to quantify the expression of target genes (e.g., RUNX1, fibrotic markers) relative to a housekeeping gene.

-

Western Blotting: Cell lysates are prepared, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the levels of target proteins (e.g., RUNX1, N-cadherin, E-cadherin).

Signaling Pathways and Visualizations

This compound exerts its biological effects primarily by inhibiting RUNX1, which in turn modulates key signaling pathways implicated in fibrosis and inflammation, notably the TGF-β and TNF-α pathways.

TGF-β Signaling Pathway

TGF-β is a potent pro-fibrotic cytokine. Upon binding to its receptor, it activates the SMAD signaling cascade, leading to the transcription of genes involved in extracellular matrix (ECM) deposition and fibroblast differentiation. RUNX1 has been shown to be a downstream effector of TGF-β signaling. This compound, by inhibiting RUNX1, can attenuate the pro-fibrotic effects of TGF-β.

Caption: this compound inhibits the TGF-β1-induced pro-fibrotic signaling pathway by targeting RUNX1.

TNF-α Signaling Pathway

TNF-α is a pro-inflammatory cytokine that can also contribute to fibrotic processes. In endothelial cells, TNF-α can induce the expression and activity of RUNX1 through a JNK (c-Jun N-terminal kinase) pathway feedback loop. By inhibiting RUNX1, this compound can disrupt this pro-inflammatory and pro-fibrotic signaling.

Caption: this compound disrupts the TNF-α-mediated inflammatory and fibrotic signaling by inhibiting RUNX1.

Experimental Workflow for In Vitro RUNX1 Inhibition Studies

The following diagram illustrates a typical workflow for investigating the effect of this compound on RUNX1 and its downstream targets in a cell-based assay.

References

- 1. Inhibition of type 1 human immunodeficiency virus replication by a tat antagonist to which the virus remains sensitive after prolonged exposure in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A randomized trial of the activity and safety of Ro 24-7429 (Tat antagonist) versus nucleoside for human immunodeficiency virus infection. The AIDS Clinical Trials Group 213 Team - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BIOCELL | Free Full-Text | Transcriptional factor RUNX1: A potential therapeutic target for fibrotic pulmonary disease [techscience.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]

- 6. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of human immunodeficiency virus type 1 Tat-dependent activation of translation in Xenopus oocytes by the benzodiazepine this compound requires trans-activation response element loop sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of human immunodeficiency virus type 1 Tat-dependent activation of translation in Xenopus oocytes by the benzodiazepine this compound requires trans-activation response element loop sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Biological Activity of Ro24-7429

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro24-7429 is a benzodiazepine derivative that has been the subject of significant scientific investigation, initially as a potential antiviral agent and more recently for its role in modulating fundamental cellular processes. Originally developed as an antagonist of the HIV-1 trans-activator of transcription (Tat) protein, it showed limited efficacy in clinical trials for HIV infection.[1][2][3] However, subsequent research has unveiled its potent activity as an inhibitor of the Runt-related transcription factor 1 (RUNX1), revealing promising therapeutic potential in a range of non-viral pathologies, including pulmonary fibrosis, inflammation, and aberrant angiogenesis.[3][4][5][6] This technical guide provides a comprehensive overview of the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Quantitative Data Summary

The biological activity of this compound has been quantified across various in vitro and in vivo models. The following tables summarize the key findings to facilitate a comparative analysis of its effects.

Table 1: Anti-HIV Activity of this compound

| Parameter | Cell Line/System | Value | Reference |

| IC90 | Various HIV-1 strains in different cell lines, peripheral blood lymphocytes, and macrophages | 1-3 µM | [7] |

Table 2: Effects on Cellular Proliferation and Apoptosis

| Effect | Cell Type | Concentration | Time | Result | Reference |

| Inhibition of Proliferation | A549 and HLF cells | 50-200 µM | 24-72 hours | Strong, dose-dependent inhibition | [4] |

| Inhibition of Proliferation | A549 cells | 200 µM | 72 hours | 55% reduction | [8] |

| Inhibition of Proliferation | HLF cells | 50 µM | 72 hours | 30% reduction | [8] |

| Induction of Apoptosis | Cultured PBMCs | 0.1-5 µM | 3 days | Dose-dependent increase | [4] |

| Inhibition of Antigen-Induced Lymphocyte Proliferation | Lymphocytes | 1-25 µM | - | Inhibition | [4] |

Table 3: Anti-fibrotic and Anti-inflammatory Activity of this compound

| Effect | Model System | Concentration/Dose | Result | Reference |

| Amelioration of Lung Fibrosis and Inflammation | Bleomycin-induced pulmonary fibrosis mouse model | 17.5-70 mg/kg (i.p. daily for 14 or 21 days) | Robust amelioration | [4] |

| Reduction of TNF-α-induced RUNX1 mRNA up-regulation | - | 75 µM | 50% reduction at 48 hours | [4] |

Table 4: Clinical Trial Data (as an HIV-1 Tat Antagonist)

| Parameter | Patient Population | Dosing | Outcome | Reference |

| CD4 Cell Count | HIV-infected patients | 75, 150, or 300 mg/day for 12 weeks | Average decrease of 27 cells/mm³ at week 8 (compared to an increase with nucleoside analogues) | [1] |

| Serum HIV p24 Antigen Levels | HIV-infected patients | 75, 150, or 300 mg/day for 12 weeks | Average increase of 41 pg/mL at week 8 (compared to a decrease with nucleoside analogues) | [1] |

| Infectious Peripheral Blood Mononuclear Cells | HIV-infected patients | 75, 150, or 300 mg/day for 12 weeks | Mean 0.02 log10 reduction (compared to a 0.66 log10 reduction with nucleoside analogues) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature on this compound.

Inhibition of HIV-1 Tat-Dependent Trans-activation

This assay is fundamental to understanding the initial intended mechanism of this compound.

Objective: To determine the effect of this compound on the trans-activating function of the HIV-1 Tat protein.

Methodology (based on Xenopus oocyte microinjection assay): [9][10]

-

RNA Preparation: Synthesize capped and polyadenylated RNA transcripts encoding a reporter gene (e.g., chloramphenicol acetyltransferase, CAT) downstream of the HIV-1 trans-activation response (TAR) element.

-

Oocyte Preparation: Harvest and prepare mature Xenopus laevis oocytes.

-

Microinjection: Co-inject the TAR-reporter RNA and purified HIV-1 Tat protein into the cytoplasm of the oocytes.

-

Treatment: Incubate the injected oocytes in media containing various concentrations of this compound or a vehicle control.

-

Reporter Gene Assay: After a suitable incubation period (e.g., 24-48 hours), lyse the oocytes and measure the activity of the reporter protein (e.g., CAT activity by thin-layer chromatography).

-

Data Analysis: Compare the reporter activity in this compound-treated oocytes to the control group to determine the dose-dependent inhibition of Tat-mediated trans-activation.

Cell Proliferation Assay

This assay is used to evaluate the cytostatic effects of this compound.

Objective: To quantify the effect of this compound on the proliferation of various cell lines.

Methodology (example using A549 and HLF cells): [4][8]

-

Cell Culture: Culture A549 (human lung carcinoma) and HLF (human lung fibroblast) cells in appropriate media and conditions.

-

Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the media with fresh media containing a range of concentrations of this compound (e.g., 50-200 µM) or a vehicle control.

-

Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).

-

Proliferation Measurement: Assess cell proliferation using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This animal model is critical for evaluating the anti-fibrotic and anti-inflammatory properties of this compound in a physiological context.

Objective: To assess the therapeutic efficacy of this compound in a mouse model of pulmonary fibrosis.

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

-

Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin to induce lung injury and subsequent fibrosis. Control mice receive saline.

-

Treatment: Administer this compound (e.g., 17.5-70 mg/kg) or a vehicle control daily via intraperitoneal (i.p.) injection for a specified duration (e.g., 14 or 21 days).

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice and harvest the lungs.

-

Histological Analysis: Fix, embed, and section the lung tissue. Stain with Masson's trichrome to visualize collagen deposition and with Hematoxylin and Eosin (H&E) for overall morphology and inflammation.

-

Biochemical Analysis: Homogenize lung tissue to measure markers of fibrosis (e.g., hydroxyproline content) and inflammation (e.g., cytokine levels).

-

Data Analysis: Quantify the extent of fibrosis and inflammation in the different treatment groups to determine the effect of this compound.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms of action of this compound.

Diagram 1: Proposed Mechanism of this compound as an HIV-1 Tat Antagonist

Diagram 2: this compound as a RUNX1 Inhibitor in Pulmonary Fibrosis

Diagram 3: Experimental Workflow for In Vivo Efficacy Testing

References

- 1. A randomized trial of the activity and safety of Ro 24-7429 (Tat antagonist) versus nucleoside for human immunodeficiency virus infection. The AIDS Clinical Trials Group 213 Team - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of human immunodeficiency virus type 1 Tat-dependent activation of translation in Xenopus oocytes by the benzodiazepine this compound requires trans-activation response element loop sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of human immunodeficiency virus type 1 Tat-dependent activation of translation in Xenopus oocytes by the benzodiazepine this compound requires trans-activation response element loop sequences - PMC [pmc.ncbi.nlm.nih.gov]

Ro24-7429: A Technical Guide to Target Validation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of the target validation studies for Ro24-7429, a small molecule inhibitor of the Runt-related transcription factor 1 (RUNX1). Originally investigated as an anti-viral agent, this compound has been repurposed and is now being explored for its therapeutic potential in fibrotic diseases and aberrant angiogenesis. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

This compound has been identified as a potent inhibitor of RUNX1, a key transcription factor implicated in various pathological processes, including fibrosis and angiogenesis. Initially developed as an HIV-1 Tat protein antagonist, it showed a favorable safety profile in a phase 2 clinical trial but lacked antiviral efficacy. Subsequent research has successfully repurposed this compound, demonstrating its efficacy in preclinical models of pulmonary fibrosis and retinal neovascularization. These studies validate RUNX1 as a druggable target and position this compound as a promising lead compound for further development.

Target Profile: Runt-related Transcription Factor 1 (RUNX1)

RUNX1, also known as Core-binding factor subunit alpha-2 (CBFA2), is a master regulator of gene expression crucial for hematopoietic stem cell generation and differentiation. Beyond its role in hematopoiesis, RUNX1 is involved in cellular proliferation, migration, and inflammation. Dysregulation of RUNX1 activity has been linked to various diseases, including cancer, and more recently, to the pathogenesis of pulmonary fibrosis and proliferative diabetic retinopathy.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Pulmonary Fibrosis

| Parameter | Value | Model System | Reference |

| Dosage | 70 mg/kg | Bleomycin-induced lung injury mouse model | [1] |

| Administration Route | Intraperitoneal (i.p.) | Bleomycin-induced lung injury mouse model | [1] |

| Dosing Frequency | Every other day | Bleomycin-induced lung injury mouse model | [1] |

| Treatment Duration | Pre-treatment for 7 days and continued for 1 or 2 weeks post-injury | Bleomycin-induced lung injury mouse model | [1] |

Table 2: Functional Cellular Activity of this compound

| Assay | Cell Type | Concentration Range | Effect | Reference |

| Apoptosis Induction | Cultured Peripheral Blood Mononuclear Cells (PBMCs) | 0.1 - 5 µM | Dose-dependent increase in apoptosis | [2] |

| Proliferation Inhibition | A549 (human lung carcinoma) and HLF (human lung fibroblast) cells | 50 - 200 µM | Dose-dependent inhibition of proliferation | [2] |

| RUNX1 mRNA Reduction | Human Microvascular Endothelial Cells (HMECs) | 75 µM | 50% reduction of TNF-α-induced RUNX1 mRNA up-regulation at 48 hours | [3] |

| FURIN mRNA Reduction | Human Microvascular Endothelial Cells (HMECs) | Not specified | 70% reduction in TNF-α-induced FURIN mRNA expression | [3] |

| Proliferation and Migration Inhibition | Human Retinal Endothelial Cells (HRECs) | Not specified | Significant reduction (p < 0.05) in TNFα-stimulated proliferation and migration | [4] |

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This in vivo model is a cornerstone for evaluating the anti-fibrotic potential of this compound.

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (typically 1.5 - 2.0 mg/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.

-

Drug Administration: A preventative regimen involves intraperitoneal (i.p.) injection of this compound (e.g., 70 mg/kg) or vehicle every other day, starting 7 days before bleomycin instillation and continuing for the duration of the experiment (e.g., 14 or 21 days).

-

Efficacy Assessment:

-

Histology: Lungs are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and lung architecture, and Masson's trichrome to visualize collagen deposition and fibrosis.

-

Immunofluorescence: Staining for markers such as α-SMA (myofibroblast activation) and ACE2.

-

Western Blotting: Lung tissue lysates are analyzed for the expression of proteins including RUNX1, fibronectin (extracellular matrix protein), and E-cadherin (epithelial marker).

-

RT-qPCR: Analysis of mRNA levels of fibrosis-related genes such as Acta2 (α-SMA), Col3a1 (Collagen III), and Fn1 (Fibronectin).

-

In Vitro Angiogenesis and Endothelial-to-Mesenchymal Transition (EndoMT) Assays

These assays utilize primary human retinal endothelial cells (HRECs) to investigate the effect of this compound on angiogenesis and fibrosis-related cellular processes.

-

Cell Culture: HRECs are cultured under standard conditions. For EndoMT studies, cells are stimulated with pro-inflammatory cytokines like TNFα.

-

Proliferation Assay: HRECs are treated with TNFα in the presence or absence of this compound. Cell proliferation is measured at various time points using standard methods like MTT or direct cell counting.

-

Scratch Wound (Migration) Assay: A confluent monolayer of HRECs is "scratched" to create a cell-free gap. The rate of cell migration to close the gap is monitored over time in the presence of TNFα with or without this compound.

-

Immunocytochemistry: Cells are fixed and stained for proteins of interest, such as RUNX1 and EndoMT markers, to visualize their expression and subcellular localization.

-

Gene Expression Analysis (qPCR and Bulk RNA Sequencing): RNA is extracted from treated cells to quantify changes in the expression of genes involved in angiogenesis, fibrosis, and EndoMT.

-

Western Blotting: Protein lysates are analyzed to determine the levels of key signaling proteins and markers of EndoMT.

Nanoemulsion (eNanoRo24) Formulation and Characterization

To improve the delivery and efficacy of this compound, a nanoemulsion formulation has been developed.

-

Fabrication: this compound is dispersed in an oil phase, which is then homogenized and sonicated to create an oil-in-water nanoemulsion.

-

Characterization:

-

Dynamic Light Scattering (DLS): Used to measure the droplet size of the nanoemulsion.

-

In Vitro Drug Release: A dialysis method is employed, with drug concentration in the release medium measured by High-Performance Liquid Chromatography (HPLC) over time.

-

-

In Vivo Efficacy of eNanoRo24: The nanoemulsion is administered systemically (e.g., via intraperitoneal injections) in mouse models of retinal neovascularization, such as laser-induced choroidal neovascularization (CNV). Efficacy is assessed by fundus fluorescence angiography (FFA) to visualize and quantify vascular leakage.

Mandatory Visualizations

Signaling Pathway of this compound in Pulmonary Fibrosis

Caption: Signaling pathway of this compound in mitigating pulmonary fibrosis and inflammation.

Experimental Workflow for In Vivo Evaluation of this compound

Caption: Workflow for evaluating this compound in a bleomycin-induced pulmonary fibrosis mouse model.

Logical Relationship of this compound's Therapeutic Potential

Caption: Logical flow of this compound's mechanism to its therapeutic applications.

Conclusion and Future Directions

The collective evidence from in vitro and in vivo studies strongly supports the validation of RUNX1 as a therapeutic target for diseases characterized by fibrosis and pathological angiogenesis. This compound, as a small molecule inhibitor of RUNX1, has demonstrated significant preclinical efficacy. Its established safety profile in humans further enhances its translational potential.

Future research should focus on:

-

Determining the direct binding affinity and kinetics of this compound to RUNX1. This will provide a more complete pharmacological profile.

-

Optimizing the formulation and delivery of this compound to enhance its therapeutic index for specific indications. The development of the eNanoRo24 formulation is a promising step in this direction.

-

Conducting further preclinical studies in a wider range of fibrosis and angiogenesis models to broaden its therapeutic applicability.

-

Initiating well-designed clinical trials to evaluate the safety and efficacy of this compound in patient populations with pulmonary fibrosis or retinal neovascular diseases.

References

- 1. Targeting RUNX1 as a novel treatment modality for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]

- 3. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide on the Pharmacology and Toxicology of Ro24-7429

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro24-7429 is a small molecule that has garnered significant interest for its dual role as an inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) Tat protein and, more prominently, as an inhibitor of the Runt-related transcription factor 1 (RUNX1). Initially investigated as an anti-retroviral agent, it demonstrated a favorable safety profile in a phase 2 clinical trial but lacked efficacy against HIV-1. Subsequent research has repurposed this compound as a valuable tool for studying the function of RUNX1 and as a potential therapeutic agent for a variety of conditions, including pulmonary fibrosis, aberrant angiogenesis, and COVID-19-related lung injury. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, summarizing available quantitative data, detailing experimental protocols from key studies, and visualizing associated signaling pathways.

Pharmacology

Mechanism of Action

This compound exhibits a dual mechanism of action, although its activity as a RUNX1 inhibitor is the focus of current research.

-

HIV-1 Tat Antagonist: this compound was originally developed to inhibit the function of the HIV-1 Tat (trans-activator of transcription) protein, which is essential for viral replication. However, in a phase 2 clinical trial, it showed no significant antiviral activity.[1][2]

-

RUNX1 Inhibitor: this compound has been identified as an inhibitor of the transcription factor RUNX1.[1] RUNX1 is a master regulator of gene expression involved in hematopoiesis, angiogenesis, and fibrosis. By inhibiting RUNX1, this compound can modulate the expression of various downstream target genes, leading to its observed anti-inflammatory, anti-fibrotic, and anti-angiogenic effects.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily attributed to its inhibition of RUNX1. These effects have been demonstrated in various in vitro and in vivo models.

In Vitro Effects:

| Cell Line/System | Effect | Concentration/Dose | Reference |

| Human Retinal Endothelial Cells (HRECs) | Reduced proliferation and migration | Not specified | [2] |

| Human Retinal Endothelial Cells (HRECs) | Mitigated Endothelial-to-Mesenchymal Transition (EndoMT) | Not specified | [3] |

| Human Lung Epithelial Cells, Fibroblasts, and Vascular Endothelial Cells | Blunted downstream mediators of fibrosis and inflammation (TGF-β1 and TNF-α) | Not specified | [1] |

| Human-derived Lung Epithelial and Vascular Endothelial Cells | Blunted expression of ACE2 and FURIN | Not specified | [1] |

In Vivo Effects:

| Animal Model | Effect | Dosing Regimen | Reference |

| Bleomycin-induced lung injury mouse model | Robustly abrogated inflammation and fibrosis | Escalating doses | [1] |

| Bleomycin-induced lung injury mouse model | Reduced expression of ACE2 and FURIN | Not specified | [1] |

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public domain. The original clinical trial for its use in HIV-infected patients involved oral administration at doses of 75, 150, or 300 mg/day, suggesting oral bioavailability.[2] However, specific parameters such as Cmax, Tmax, half-life, and bioavailability in preclinical models have not been published.

Toxicology

Human Studies

The primary toxicological information for this compound comes from a phase 2 clinical trial in HIV-infected patients.

| Population | Adverse Event | Dosing Regimen | Incidence | Reference |

| HIV-infected patients | Rash | 75, 150, or 300 mg/day for 12 weeks | Dose-dependent; led to discontinuation in 6 of 71 patients | [2] |

The rash was reported to resolve shortly after discontinuation of the drug.[1]

Preclinical Studies

Formal preclinical toxicology studies, including acute toxicity (LD50), repeat-dose toxicity, genotoxicity, and reproductive toxicity, are not available in the public domain. Some in vitro studies have assessed the cytotoxicity of this compound.

| Cell Line | Assay | Finding | Concentration | Reference |

| Human Retinal Endothelial Cells (HRECs) | Cytotoxicity Assay | A nanoemulsion of this compound was not toxic | Up to 8% v/v at 48h | [2] |

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This model is commonly used to evaluate the anti-fibrotic potential of therapeutic agents. While specific protocols from this compound studies are not fully detailed, a general methodology is as follows:

-

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

-

Anesthesia: Mice are anesthetized using an appropriate method (e.g., isoflurane inhalation).

-

Bleomycin Administration: A single intratracheal instillation of bleomycin (typically 1.5-3.0 U/kg) is administered to induce lung injury. The control group receives intratracheal saline.

-

This compound Treatment: this compound is administered, often starting before the bleomycin challenge and continuing for a specified period (e.g., daily for 14-21 days). The route of administration in published studies was intraperitoneal.

-

Assessment of Fibrosis: At the end of the study period (e.g., day 14 or 21), mice are euthanized, and the lungs are harvested.

-

Histology: Lungs are fixed, sectioned, and stained (e.g., Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

-

Biochemical Analysis: Lung tissue can be homogenized to measure collagen content (e.g., via hydroxyproline assay).

-

Gene Expression Analysis: RNA can be extracted from lung tissue to quantify the expression of pro-fibrotic and inflammatory markers (e.g., α-SMA, collagen I, TGF-β1, TNF-α) by qPCR.

-

-

Assessment of Inflammation: Bronchoalveolar lavage (BAL) can be performed to collect fluid and cells from the lungs. The total and differential cell counts in the BAL fluid are determined to assess the inflammatory infiltrate.

Cell Migration (Scratch) Assay

This assay is used to assess the effect of a compound on cell migration in vitro. A general protocol is as follows:

-

Cell Seeding: Plate cells (e.g., Human Retinal Endothelial Cells) in a multi-well plate and grow to a confluent monolayer.

-

Scratch Creation: Create a "scratch" or gap in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and then add fresh media containing this compound at various concentrations. A vehicle control is also included.

-

Image Acquisition: Immediately after creating the scratch (time 0) and at subsequent time points (e.g., 6, 12, 24 hours), capture images of the scratch at the same position using a microscope.

-

Data Analysis: The area of the scratch is measured at each time point using image analysis software. The rate of wound closure is calculated to determine the effect of this compound on cell migration.

References

- 1. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]

- 2. A randomized trial of the activity and safety of Ro 24-7429 (Tat antagonist) versus nucleoside for human immunodeficiency virus infection. The AIDS Clinical Trials Group 213 Team - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

Ro24-7429: A Dual Inhibitor of HIV-1 Tat and RUNX1 with Therapeutic Potential in Fibrosis and Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ro24-7429 is a synthetic benzodiazepine derivative that has garnered significant interest for its dual inhibitory activity against the Human Immunodeficiency Virus-1 (HIV-1) trans-activator of transcription (Tat) protein and the Runt-related transcription factor 1 (RUNX1). Initially investigated as an anti-HIV agent, its therapeutic potential has expanded to include anti-fibrotic and anti-inflammatory applications due to its potent modulation of the RUNX1 signaling pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Detailed experimental protocols and a summary of key in vitro and in vivo findings are presented to facilitate further research and development of this promising molecule.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 7-chloro-N-methyl-5-(1H-pyrrol-2-yl)-3H-benzo[e][1][2]diazepin-2-amine, is a small molecule belonging to the benzodiazepine class of compounds. Its chemical structure is characterized by a diazepine ring fused to a benzene ring, with a chlorine substituent, a methylamino group, and a pyrrole moiety.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 7-chloro-N-methyl-5-(1H-pyrrol-2-yl)-3H-benzo[e][1][2]diazepin-2-amine | [3] |

| Chemical Formula | C₁₄H₁₃ClN₄ | [4] |

| Molecular Weight | 272.73 g/mol | [3] |

| CAS Number | 139339-45-0 | [1] |

| SMILES String | CNC1=NC2=CC=C(Cl)C=C2C(C3=CC=CN3)=NC1 | [1] |

| Predicted Water Solubility | 0.0847 mg/mL | [5] |

| Predicted logP | 2.37 | [5] |

| Predicted pKa (Strongest Acidic) | 15.47 | [5] |

| Predicted pKa (Strongest Basic) | 6.86 | [5] |

Mechanism of Action and Pharmacological Properties

This compound exhibits a dual mechanism of action, targeting two distinct proteins involved in critical cellular processes.

Inhibition of HIV-1 Tat

This compound was initially developed as a potent and orally active antagonist of the HIV-1 Tat protein.[1] Tat is a regulatory protein essential for viral replication, and its inhibition was a key strategy in anti-HIV drug discovery. However, in a randomized clinical trial, this compound did not show significant antiviral activity in HIV-infected patients.[6][7]

Inhibition of Runt-Related Transcription Factor 1 (RUNX1)

More recently, this compound has been identified as an inhibitor of RUNX1, a master transcription factor crucial for hematopoiesis, and implicated in various diseases, including cancer and fibrosis.[1][5] This inhibitory activity on RUNX1 appears to be the basis for its observed anti-fibrotic and anti-inflammatory effects.

Table 2: Summary of In Vitro Pharmacological Activities

| Biological Effect | Cell Line/System | Concentration Range | Duration of Treatment | Reference(s) |

| Induction of apoptosis | Peripheral Blood Mononuclear Cells (PBMCs) | 0.1-5 µM | 3 days | [1] |

| Inhibition of lymphocyte proliferation | PBMCs | 1-25 µM | Not specified | [1] |

| Inhibition of cell proliferation | A549 (human lung carcinoma), HLF (human lung fibroblast) | 50-200 µM | 24-72 hours | [1] |

| Reduction of TNF-α-induced RUNX1 mRNA up-regulation | Not specified | 75 µM | 48 hours | [1] |

| Reduction of TNFα-induced proliferation and migration | Human Retinal Endothelial Cells (HRECs) | Not specified | Not specified | [8] |

| Attenuation of Endothelial-to-Mesenchymal Transition (EndoMT) | Human Retinal Endothelial Cells (HRECs) | Not specified | 48-72 hours | [8] |

Table 3: Summary of In Vivo Pharmacological Activities

| Biological Effect | Animal Model | Dosage Range | Dosing Regimen | Reference(s) |

| Amelioration of lung fibrosis and inflammation | Bleomycin-induced pulmonary fibrosis in mice | 17.5-70 mg/kg (i.p.) | Daily for 14 or 21 days | [1] |

| Reduction of angiogenesis in retinal endothelial cells | Not specified (in vivo implications from in vitro data) | Not applicable | Not applicable | [5] |

Signaling Pathways

The therapeutic effects of this compound, particularly its anti-fibrotic and anti-inflammatory actions, are mediated through the modulation of key signaling pathways.

RUNX1-Mediated Anti-Fibrotic and Anti-Inflammatory Pathway

This compound exerts its effects by inhibiting RUNX1, which in turn blunts the downstream effects of pro-inflammatory and pro-fibrotic cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta (TGF-β).[9] This leads to a reduction in the expression of genes involved in fibrosis and inflammation.

Caption: this compound inhibits RUNX1, blocking pro-fibrotic and pro-inflammatory signals.

Downregulation of SARS-CoV-2 Host Mediators

An interesting and timely finding is that RUNX1 inhibition by this compound reduces the expression of Angiotensin-Converting Enzyme 2 (ACE2) and Furin, two host proteins critical for the entry of SARS-CoV-2 into cells.[9] This suggests a potential role for this compound in mitigating the severity of COVID-19.

Caption: this compound reduces SARS-CoV-2 host cell entry factors by inhibiting RUNX1.

Experimental Protocols

Synthesis of this compound

An alternative synthesis of this compound has been described, which is based on the ring expansion of 6-chloro-2-chloromethyl-4-(1H-pyrrol-2-yl)quinazoline 3-oxide to yield the corresponding benzodiazepine structure.[4] For research purposes, this compound can be commercially sourced with confirmed structure and purity.

In Vitro Apoptosis Assay in PBMCs

Objective: To determine the pro-apoptotic effect of this compound on human Peripheral Blood Mononuclear Cells (PBMCs).

Methodology:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle control (DMSO) for 72 hours.

-

Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.

Caption: Workflow for assessing this compound induced apoptosis in PBMCs.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the anti-fibrotic and anti-inflammatory efficacy of this compound in a mouse model of lung injury.

Methodology:

-

Acclimate C57BL/6 mice for at least one week before the experiment.

-

Administer this compound (e.g., 17.5, 35, 70 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for 14 or 21 days.

-

On day 0, induce lung injury by a single intratracheal instillation of bleomycin (e.g., 1.5 U/kg).

-

Monitor the animals for signs of distress and record body weight regularly.

-

At the end of the treatment period, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.

-

Analyze BAL fluid for inflammatory cell counts and cytokine levels.

-

Process lung tissue for histological analysis (e.g., H&E and Masson's trichrome staining) to assess fibrosis and inflammation, and for biochemical analysis (e.g., hydroxyproline content) to quantify collagen deposition.

Caption: Experimental workflow for the in vivo evaluation of this compound.

Conclusion and Future Directions

This compound is a versatile small molecule with a well-defined dual mechanism of action. While its initial development as an anti-HIV agent did not lead to clinical success, its potent inhibitory effect on RUNX1 has opened new avenues for its therapeutic application in a range of diseases characterized by fibrosis and inflammation. The preclinical data are promising, demonstrating significant efficacy in a mouse model of pulmonary fibrosis. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its potential in other fibrotic conditions and inflammatory disorders. The finding that this compound can downregulate host factors essential for SARS-CoV-2 entry also merits further investigation as a potential therapeutic strategy for COVID-19.

References

- 1. Targeting Runt-Related Transcription Factor 1 Prevents Pulmonary Fibrosis and Reduces Expression of Severe Acute Respiratory Syndrome Coronavirus 2 Host Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. RUNX1 Inhibition for Prevention, Treatment of Lung Injury in COVID-19 - Mass General Advances in Motion [advances.massgeneral.org]

- 4. An alternate synthesis of the Tat-antagonist 7-chloro-N-methyl-5-(1H-pyrrol-2-yl)-3H-1,4-benzodiazepin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Inhibition of human immunodeficiency virus type 1 Tat-dependent activation of translation in Xenopus oocytes by the benzodiazepine this compound requires trans-activation response element loop sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A randomized trial of the activity and safety of Ro 24-7429 (Tat antagonist) versus nucleoside for human immunodeficiency virus infection. The AIDS Clinical Trials Group 213 Team - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Integrative analysis of RUNX1 downstream pathways and target genes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Function of Ro24-7429

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro24-7429 is a small molecule that has undergone a significant evolution in scientific understanding, from its initial investigation as an antiviral agent to its current position as a promising modulator of fundamental cellular processes. Originally developed as an antagonist of the HIV-1 Tat protein, clinical trials did not demonstrate significant antiviral efficacy. However, subsequent research has repurposed this compound as a potent inhibitor of the Runt-related transcription factor 1 (RUNX1). This guide provides a comprehensive technical overview of the core function of this compound, focusing on its mechanism of action as a RUNX1 inhibitor, its impact on key signaling pathways, and a summary of its initial clinical evaluation.

Core Function: From HIV-1 Tat Antagonist to RUNX1 Inhibitor

This compound was initially designed to inhibit the replication of the Human Immunodeficiency Virus Type 1 (HIV-1) by targeting the viral trans-activator of transcription (Tat) protein. The Tat protein is crucial for viral gene expression and replication. However, a randomized clinical trial (NCT00000760) did not show evidence of antiviral activity for this compound.[1]

More recent and extensive research has identified the primary molecular target of this compound as the Runt-related transcription factor 1 (RUNX1).[2][3] RUNX1 is a master regulator of gene expression involved in hematopoiesis, angiogenesis, and fibrosis. By inhibiting RUNX1, this compound has shown potential in preclinical models for treating conditions such as pulmonary fibrosis and aberrant angiogenesis.[2][4]

While a specific IC50 or Kd value for the direct binding of this compound to RUNX1 is not prominently reported in the reviewed literature, its biological activity as a RUNX1 inhibitor has been demonstrated through its effects on downstream signaling pathways and gene expression at various concentrations in cellular and animal models.

Mechanism of Action: Modulation of Key Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of RUNX1, which in turn modulates the activity of critical signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) and Tumor Necrosis Factor-α (TNF-α) pathways. These pathways are central to cellular proliferation, differentiation, inflammation, and fibrosis.

TGF-β Signaling Pathway

The TGF-β signaling pathway is a key driver of fibrosis. Upon ligand binding, TGF-β receptors activate SMAD proteins, which translocate to the nucleus and, in conjunction with other transcription factors including RUNX1, regulate the expression of pro-fibrotic genes. This compound, by inhibiting RUNX1, disrupts this pro-fibrotic signaling cascade.

TNF-α Signaling Pathway

The TNF-α signaling pathway is a central regulator of inflammation. TNF-α binding to its receptor can trigger a cascade of intracellular events leading to the activation of transcription factors like NF-κB and RUNX1, which drive the expression of pro-inflammatory genes. This compound can attenuate this inflammatory response by inhibiting RUNX1.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various in vitro and in vivo experimental models.

Table 1: In Vitro Efficacy of this compound on Cellular Models

| Cell Line | Treatment | Concentration | Duration | Effect | Reference |

|---|---|---|---|---|---|